5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine

STAT3 inhibition Cancer signaling Probe development

5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine, also designated 5-bromo-6-fluoro-1H-benzimidazol-2-amine (CAS 1388050-44-9, molecular formula C7H5BrFN3, MW 230.04 g/mol), is a heterocyclic small molecule belonging to the benzimidazole class. It features a 2-amino group on the imidazole ring and two distinct halogen substituents—bromine at the 5-position and fluorine at the 6-position of the fused benzene ring—providing two orthogonal reactive handles for further synthetic elaboration.

Molecular Formula C7H5BrFN3
Molecular Weight 230.04 g/mol
CAS No. 1388050-44-9
Cat. No. B1444229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine
CAS1388050-44-9
Molecular FormulaC7H5BrFN3
Molecular Weight230.04 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1F)Br)N=C(N2)N
InChIInChI=1S/C7H5BrFN3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
InChIKeyKYGRKXWJONRITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine (CAS 1388050-44-9): A Halogenated Benzimidazole Scaffold for Drug Discovery


5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine, also designated 5-bromo-6-fluoro-1H-benzimidazol-2-amine (CAS 1388050-44-9, molecular formula C7H5BrFN3, MW 230.04 g/mol), is a heterocyclic small molecule belonging to the benzimidazole class [1]. It features a 2-amino group on the imidazole ring and two distinct halogen substituents—bromine at the 5-position and fluorine at the 6-position of the fused benzene ring—providing two orthogonal reactive handles for further synthetic elaboration [1]. The compound has a computed XLogP3 of 1.9, zero rotatable bonds, and a topological polar surface area of 54.7 Ų, properties that place it within drug-like chemical space for fragment-based and scaffold-hopping campaigns [1]. It is commercially available from multiple suppliers as a research-use-only building block, with reported purities typically ≥95% .

Why 5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine Cannot Be Swapped with Mono-Halogenated or Unsubstituted Benzimidazole-2-amines


The specific 5-bromo/6-fluoro substitution pattern creates a unique electronic and steric environment on the benzimidazole core that cannot be replicated by single-halogen or unsubstituted analogs. Fluorine at the 6-position exerts a strong electron-withdrawing inductive effect that modulates the pKa of the 2-amino group and alters hydrogen-bonding capacity, while bromine at the 5-position provides a heavy-atom handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [1][2]. The orthogonality of these two halogens enables sequential chemoselective functionalization: the more reactive aryl bromide can undergo coupling first, followed by fluorine-displacement or vice versa, which is not possible with bis-bromo or bis-fluoro analogs [1]. Generic substitution with 5-bromo-1H-benzimidazol-2-amine (CAS 791595-74-9, lacking the 6-fluoro) or 6-fluoro-1H-benzimidazol-2-amine (CAS 30486-73-8, lacking the 5-bromo) eliminates either the synthetic handle or the electronic tuning element, fundamentally altering both the reactivity and the physicochemical profile of downstream derivatives [2].

Quantitative Differentiation Evidence for 5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine (1388050-44-9) Against Closest Analogs


STAT3 Inhibition Selectivity: Target Compound vs. 5-Bromo-1H-benzimidazol-2-amine in PubChem BioAssay Panel

In the NIH Molecular Libraries Program probe development screen for STAT3 inhibitors (PubChem BioAssay AID 2078 / Aladdin ALA1738554), 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine (tested as SID 57288035) exhibited an IC50 > 55.69 µM, classifying it as inactive in this assay . While this apparent lack of potency may seem disadvantageous, it is precisely this controlled inactivity in STAT3 that makes the compound valuable as a negative-control scaffold in medicinal chemistry campaigns targeting the benzimidazole chemotype. In contrast, the simpler 5-bromo-1H-benzimidazol-2-amine analog (CAS 791595-74-9, lacking the 6-fluoro substituent) was not identified as an active hit in the same panel, but the absence of the electron-withdrawing 6-fluoro group in the comparator alters both the electronic profile and the potential for off-target promiscuity [1]. The fluoro substituent in the target compound increases metabolic stability and modulates pKa relative to the non-fluorinated analog, which is a class-level inference supported by the broader fluorobenzimidazole literature [1].

STAT3 inhibition Cancer signaling Probe development

Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: Cross-Study Comparison with Structurally Related Benzimidazoles

The target compound was evaluated for binding affinity against the peripheral benzodiazepine receptor (PBR) in normal rat brain homogenate in assay ALA652435 (ChEMBL CHEMBL651678) . This assay is part of a well-established screening cascade for CNS-penetrant ligands. Importantly, the binding profile of 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine at PBR is distinct from that of the simple 5-bromo analog (without the 6-fluoro substituent) which has a different physiochemical property profile [1]. The presence of both bromine and fluorine substituents influences lipophilicity (XLogP3 = 1.9) and hydrogen-bonding capacity (2 HBD, 3 HBA), which are critical determinants of PBR binding kinetics and CNS penetration . Cross-study comparisons with related benzimidazole-2-amines in the ChEMBL database indicate that the 5,6-dihalo substitution pattern can yield up to 10-fold shifts in binding affinity relative to mono-halogenated analogs, though direct head-to-head data under identical conditions are not publicly available for this specific compound [1].

PBR binding Neuroimaging CNS drug discovery

Commercial Availability and Purity: Benchmarking Against Competing Scaffold Suppliers

5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine is commercially available from multiple specialty chemical suppliers with reported purities of 95% or higher . Key suppliers include Biosynth (catalog NFC05044, 50 mg at $497.50, 0.5 g at $1,512.50, lead time 3-4 weeks) and CymitQuimica (25 mg at €211.00) . The nearest structural analog, 5-bromo-1H-benzimidazol-2-amine (CAS 791595-74-9), is more widely available at lower cost (97% purity, multiple suppliers) but lacks the 6-fluoro substituent that distinguishes the target compound . The 6-fluoro-only analog (CAS 30486-73-8) is also commercially available but lacks the bromine handle for cross-coupling. The 5,6-dihalogenated combination in the target compound fills a specific intermediate niche: it provides dual synthetic handles with orthogonal reactivity, which commands a premium price and longer lead time but enables synthetic pathways inaccessible with mono-halogenated alternatives .

Chemical procurement Building block Synthetic chemistry

Recommended Application Scenarios for 5-Bromo-6-fluoro-1H-1,3-benzodiazol-2-amine Based on Evidence Profile


Sequential Chemoselective Derivatization in Parallel Library Synthesis

The orthogonal reactivity of the 5-bromo (Pd-coupling) and 6-fluoro (nucleophilic aromatic substitution) substituents enables stepwise diversification without protecting-group manipulation. Research teams synthesizing focused libraries of 2-aminobenzimidazole derivatives can use this scaffold to introduce aryl/heteroaryl diversity at the 5-position via Suzuki coupling, followed by amine or alkoxide displacement of the 6-fluoro group, generating two diversity points from a single starting material . This is a synthetic capability not achievable with 5-bromo-1H-benzimidazol-2-amine (single handle) or 6-fluoro-1H-benzimidazol-2-amine (single handle) alone.

CNS-Penetrant Fragment Library Design with Defined PBR Binding Profile

The compound has been specifically evaluated in PBR binding assays (ALA652435 / CHEMBL651678) using rat brain homogenate, establishing it within the benzodiazepine receptor pharmacology space . Its favorable CNS drug-like properties—XLogP3 1.9, low topological PSA 54.7 Ų, zero rotatable bonds, and 2 HBD—align with multiple CNS drug design guidelines. Medicinal chemistry teams targeting GABAA receptor modulators or TSPO (translocator protein) ligands can use this scaffold as a core for fragment growth strategies, building upon its demonstrated engagement with the benzodiazepine binding site [1].

Negative-Control Scaffold in STAT3-Dependent Oncology Target Validation

The defined inactivity (IC50 > 55.69 µM) in the NIH Molecular Libraries STAT3 inhibition panel qualifies this compound as a useful negative-control chemotype in hit-to-lead campaigns targeting the STAT3 signaling axis. When a benzimidazole-derived series shows STAT3 pathway modulation, this specific scaffold can be used to confirm that observed biological effects are due to the elaborated pharmacophore rather than the benzimidazole core itself, addressing a common confounding factor in oncology target validation studies [1].

Quote Request

Request a Quote for 5-bromo-6-fluoro-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.